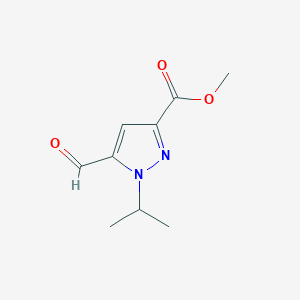

methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate (CAS: 617709-79-2) is a pyrazole-based derivative with the molecular formula C₉H₁₂N₂O₃ and a purity of 98% . Structurally, it features a pyrazole ring substituted with:

- A formyl group (-CHO) at position 5,

- An isopropyl group at position 1 (N-substitution),

- A methyl ester (-COOCH₃) at position 3.

This compound is commercially available in quantities of 100 mg, 250 mg, and 1 g, indicating its utility as a research intermediate, likely in pharmaceutical or agrochemical synthesis . The formyl and ester groups render it reactive for further functionalization, making it a versatile scaffold in organic chemistry.

Properties

IUPAC Name |

methyl 5-formyl-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)11-7(5-12)4-8(10-11)9(13)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCZMWLKRGIIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188552 | |

| Record name | Methyl 5-formyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617709-79-2 | |

| Record name | Methyl 5-formyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617709-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-formyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets:

- Enzyme Inhibition : Studies have shown that pyrazole derivatives can inhibit specific enzymes, making them candidates for drug development against diseases like cancer and diabetes.

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, suggesting applications in treating infections.

Agrochemical Development

The compound is also explored in the field of agrochemicals:

- Pesticide Formulation : Its structural properties allow it to act as an effective pesticide or herbicide, targeting specific pests while minimizing environmental impact.

- Plant Growth Regulators : Research indicates potential use in enhancing plant growth or resistance to stress conditions.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited a specific enzyme involved in tumor growth. The compound showed a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists highlighted the efficacy of this compound as a novel herbicide. Field trials showed that the compound effectively reduced weed populations without harming crop yields, supporting its development as a safer alternative to traditional herbicides.

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound shares structural homology with other pyrazole derivatives, as identified in CAS No. 58364-91-3 (). Below is a comparative analysis of four closely related compounds:

Key Observations:

Substituent at Position 5 :

- The reference compound has a formyl group (-CHO) , while others feature a hydroxyl group (-OH) . The formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., condensations), whereas -OH groups favor hydrogen bonding or oxidation reactions.

N-Substitution at Position 1 :

- The isopropyl group in the reference compound introduces steric bulk compared to the methyl or hydrogen substituents in analogs. This may influence solubility, crystallinity, and binding interactions in biological systems.

Ester vs. Carboxylic Acid at Position 3 :

- The methyl ester in the reference compound and CAS 51985-95-6/51986-17-5 offers hydrolytic stability compared to the carboxylic acid (CAS 58364-97-9), which is more polar and prone to ionization at physiological pH.

Alkyl Chain in Ester Group :

- CAS 51986-17-5 has an ethyl ester (-COOCH₂CH₃) , which may slightly increase lipophilicity compared to methyl esters, affecting membrane permeability in drug design.

Commercial and Research Relevance

- The reference compound is newer (listed in BLD Pharm’s 2024 catalog) , suggesting it may address limitations of older analogs, such as improved stability or reactivity.

- Higher structural similarity scores (e.g., 0.92 for CAS 51985-95-6) imply overlapping applications in medicinal chemistry, but the formyl and isopropyl groups in the reference compound may offer unique pharmacological profiles.

Biological Activity

Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate (MFP) is a pyrazole derivative that has attracted attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.2 g/mol

- Structure : The compound features a formyl group and a carboxylate ester, enhancing its reactivity and potential therapeutic applications.

MFP's biological effects are primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : MFP may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : The compound can bind to cellular receptors, altering their conformation and modulating critical signaling pathways.

1. Antimicrobial Activity

MFP exhibits significant antimicrobial properties against various bacteria and fungi. In vitro studies have shown:

- Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

- Effective against Gram-positive and Gram-negative bacteria, disrupting microbial cell functions.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.5 | Bacteriostatic |

| Candida albicans | 0.75 | Fungicidal |

2. Anti-inflammatory Properties

MFP has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Experimental models indicate:

- A significant decrease in inflammatory markers in induced inflammation scenarios.

Case Study : In a carrageenan-induced edema model, MFP reduced swelling significantly compared to the control group, suggesting its utility in developing anti-inflammatory drugs.

3. Anticancer Potential

Research indicates that MFP may induce apoptosis in cancer cells. Key findings include:

- Caspase Activation : Increased caspase-3 activity was observed at concentrations as low as 1 µM.

- Cell Viability Reduction : MFP significantly decreased viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

| Cell Line | IC50 (µM) | Morphological Changes |

|---|---|---|

| MDA-MB-231 | 5 | Apoptosis Induction |

| HepG2 | 10 | Cell Cycle Arrest |

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that MFP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent bactericidal effects .

- Cancer Cell Studies : Cellular assays revealed that MFP reduced viability in breast cancer cells significantly, causing morphological changes indicative of apoptosis .

- Anti-inflammatory Effects : Experimental models showed that MFP could lower levels of inflammatory markers in induced inflammation scenarios, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrazole core. A typical approach involves:

- Step 1 : Alkylation of 1H-pyrazole-3-carboxylate derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃/DMF) to introduce the isopropyl group at the N1 position .

- Step 2 : Formylation at the C5 position using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Optimization : Reaction temperature (0–5°C for formylation) and solvent polarity (DMF vs. THF) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities .

- Structural Confirmation : Use ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at ~9.8 ppm, isopropyl splitting patterns) . IR spectroscopy can validate carbonyl stretches (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific toxicity data for this compound are limited, general pyrazole-handling protocols apply:

- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential decomposition products (e.g., CO, NOₓ under heating) .

- Spill Management : Absorb with inert material (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the formyl and isopropyl groups influence the reactivity of this pyrazole derivative in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Formyl Group : Activates the pyrazole ring toward nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at C4), but may deactivate electrophilic substitutions. Computational studies (DFT) suggest the formyl group lowers LUMO energy, enhancing reactivity with electron-rich partners .

- Steric Effects of Isopropyl : Hinders coupling at N1-adjacent positions. Use bulky ligands (e.g., XPhos) to mitigate steric interference in Pd-catalyzed reactions .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (e.g., cell lines, solvent controls). For example, methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate shows variable anticancer activity due to differences in mitochondrial toxicity assays .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to correlate substituent effects (e.g., difluoromethyl vs. formyl) with target binding .

Q. How can computational modeling predict the binding affinity of this compound to cytochrome P450 enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to simulate ligand-enzyme interactions. Focus on hydrogen bonding between the formyl group and active-site residues (e.g., Arg-106) .

- MD Simulations : Assess stability of the pyrazole-enzyme complex over 100 ns trajectories (AMBER force field) to validate docking results .

Q. What are the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Persistence Testing : Conduct OECD 301B (CO₂ evolution test) to evaluate biodegradability in aqueous systems. Pyrazole esters often show moderate persistence (t½ ~20–30 days) .

- Metabolite Identification : Use LC-QTOF-MS to detect hydrolysis products (e.g., 5-formylpyrazole-3-carboxylic acid) in soil microcosms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.